molecular formula C12H10BrMgNO B14886865 6-Benzyloxypyridin-2-ylmagnesium bromide

6-Benzyloxypyridin-2-ylmagnesium bromide

Cat. No.: B14886865
M. Wt: 288.42 g/mol
InChI Key: JOPSVFMLDXPOKA-UHFFFAOYSA-M
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Description

6-Benzyloxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely utilized in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Benzyloxypyridin-2-ylmagnesium bromide typically involves the reaction of 6-benzyloxypyridine with magnesium in the presence of a halogen source, such as bromine, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

    Starting Materials: 6-benzyloxypyridine, magnesium turnings, bromine.

    Solvent: Anhydrous tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Reactors: Use of large reactors equipped with efficient stirring and temperature control.

    Inert Atmosphere: Maintaining an inert atmosphere throughout the process to avoid contamination.

    Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration of 0.25 M in THF.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Anhydrous THF, diethyl ether.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkylated Products: Resulting from nucleophilic substitution reactions.

    Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

6-Benzyloxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Biology: Used in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Development of drug candidates and intermediates for pharmaceuticals.

    Industry: Production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-Benzyloxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.

    Molecular Targets: Carbonyl groups, alkyl halides.

    Pathways Involved: Formation of tetrahedral intermediates in nucleophilic addition reactions, transition states in substitution and coupling reactions.

Comparison with Similar Compounds

6-Benzyloxypyridin-2-ylmagnesium bromide can be compared with other Grignard reagents and organomagnesium compounds:

    2-Pyridylmagnesium Bromide: Similar structure but lacks the benzyloxy group, making it less sterically hindered.

    Phenylmagnesium Bromide: More commonly used Grignard reagent with a simpler structure.

    6-Methoxypyridin-2-ylmagnesium Bromide: Similar to this compound but with a methoxy group instead of a benzyloxy group, affecting its reactivity and steric properties.

Conclusion

This compound, 0.25 M in THF, is a valuable reagent in organic synthesis, offering unique reactivity and versatility. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C12H10BrMgNO

Molecular Weight

288.42 g/mol

IUPAC Name

magnesium;6-phenylmethoxy-2H-pyridin-2-ide;bromide

InChI

InChI=1S/C12H10NO.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-8H,10H2;1H;/q-1;;+2/p-1

InChI Key

JOPSVFMLDXPOKA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C[C-]=N2.[Mg+2].[Br-]

Origin of Product

United States

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